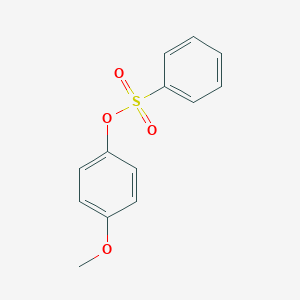

4-Methoxyphenyl benzenesulfonate

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-methoxyphenyl) benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O4S/c1-16-11-7-9-12(10-8-11)17-18(14,15)13-5-3-2-4-6-13/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBYAFRHAZWRCMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30365033 | |

| Record name | 4-methoxyphenyl benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98116-80-4 | |

| Record name | 4-methoxyphenyl benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Aryl Sulfonates as Leaving Groups in Organic Synthesis

Executive Summary

In drug discovery and process chemistry, the conversion of alcohols into viable electrophiles is a foundational transformation. While alkyl halides are traditional, aryl sulfonates (tosylates, nosylates, brosylates) offer superior tunability, crystallinity, and chemoselectivity. This guide analyzes the mechanistic utility of aryl sulfonates, detailing their synthesis, reactivity profiles in nucleophilic substitution and cross-coupling, and critical safety considerations regarding genotoxic impurities (GTIs) in pharmaceutical development.

Mechanistic Foundations: Activation and Nucleofugality

Alcohols are poor leaving groups due to the high basicity of the hydroxide ion (

The leaving group ability (nucleofugality) correlates directly with the acidity of the conjugate acid. Electron-withdrawing groups (EWGs) on the aryl ring stabilize the negative charge, lowering the

Table 1: Comparative Nucleofugality of Sulfonates

| Sulfonate Type | Abbr. | Structure | Conjugate Acid | Relative Reactivity ( | Application Niche |

| Triflate | Tf | ~ -14.0 | Max reactivity; difficult substrates. | ||

| Nosylate | Ns | ~ -4.0 | High | Amine protection (Fukuyama); fast | |

| Brosylate | Bs | ~ -2.8 | Med-High | Crystallography; kinetic studies. | |

| Tosylate | Ts | ~ -2.8 | 1 (Reference) | General purpose; stable; cost-effective. | |

| Mesylate | Ms | ~ -1.9 | ~0.8 | Small steric footprint; general purpose. |

Technical Insight: While Triflates are the most reactive, they are moisture sensitive and expensive. Tosylates represent the optimal balance of stability, cost, and reactivity for scale-up, while Nosylates offer orthogonal deprotection strategies (see Section 3).

Synthetic Strategies: The Activation Protocol

The standard synthesis involves treating an alcohol with an aryl sulfonyl chloride in the presence of a base. However, the choice of base and catalyst dictates the reaction rate and success with sterically hindered substrates.

Mechanism: Nucleophilic Catalysis

For hindered alcohols, pyridine alone is often insufficient. The addition of 4-Dimethylaminopyridine (DMAP) accelerates the reaction via a "Steglich-type" mechanism, forming a tightly bound, highly electrophilic N-acylpyridinium species.

Figure 1: DMAP-catalyzed activation of sulfonyl chlorides. The N-tosylpyridinium intermediate is significantly more electrophilic than the parent chloride.

Protocol 1: Standard Tosylation of Primary/Secondary Alcohols

Target: Conversion of 10 mmol alcohol to tosylate.

-

Setup: Flame-dry a 50 mL round-bottom flask. Add magnetic stir bar.[1] Purge with

. -

Solvation: Dissolve alcohol (10 mmol, 1.0 equiv) in anhydrous DCM (20 mL, 0.5 M).

-

Base Addition: Add Triethylamine (

) (15 mmol, 1.5 equiv) or Pyridine (20 mmol).-

Note:

is easier to remove than pyridine during workup.

-

-

Catalyst: Add DMAP (1.0 mmol, 0.1 equiv).

-

Reagent Addition: Cool to 0°C. Add p-Toluenesulfonyl chloride (TsCl) (11-12 mmol, 1.1-1.2 equiv) portion-wise.

-

Critical: Adding TsCl solid to a warm solution can cause exothermic decomposition.

-

-

Reaction: Warm to RT and stir (1-4 hours). Monitor by TLC (stain with PMA or Anisaldehyde).

-

Workup: Quench with saturated

or 1M HCl (to remove amine bases). Extract with DCM.[1] Wash organic layer with brine, dry over -

Purification: Recrystallization (EtOAc/Hexanes) is preferred over chromatography for crystalline tosylates to avoid hydrolysis on silica.

Reactivity Profile & Applications

A. Nucleophilic Substitution ( )

Aryl sulfonates are excellent substrates for

-

Key Utility: Stereoselective synthesis of chiral amines, azides, and ethers.

B. The Fukuyama Amine Synthesis (Nosylates)

Nosylates (2- or 4-nitrobenzenesulfonamides) enable the mono-alkylation of primary amines, a transformation difficult to control with alkyl halides (which lead to over-alkylation).

-

Logic: The electron-withdrawing nitro group renders the sulfonamide N-H acidic (

). It can be deprotonated by weak bases (Mitsunobu conditions or -

Deprotection: The Nosyl group is cleaved via Nucleophilic Aromatic Substitution (

) using thiophenol, releasing the secondary amine.

Figure 2: The Fukuyama Amine Synthesis workflow utilizing the unique electrophilicity of the Nosyl group for deprotection.[1]

C. Palladium-Catalyzed Cross-Coupling

Aryl sulfonates (Ar-OTs) function as pseudohalides in Suzuki-Miyaura, Buchwald-Hartwig, and Hiyama couplings.

-

Advantage: Allows the use of phenols as precursors for biaryl synthesis, avoiding the need for aryl bromides/iodides.

-

Catalyst Requirement: Oxidative addition into the C-O bond is more difficult than C-Br. Electron-rich, bulky ligands (e.g., Buchwald ligands like XPhos, BrettPhos) are required to facilitate this step.

Critical Safety: Genotoxic Impurities (GTIs)[3]

For drug development professionals, the use of aryl sulfonyl chlorides carries a significant regulatory risk regarding Genotoxic Impurities (GTIs) .

The Hazard Mechanism

If an aryl sulfonyl chloride (e.g., TsCl) is used in the presence of residual lower alcohols (Methanol, Ethanol, Isopropanol), it will form Alkyl Aryl Sulfonates (e.g., Methyl Tosylate, Ethyl Tosylate).

-

Toxicity: These are potent alkylating agents capable of directly alkylating DNA, leading to mutagenesis.

-

Regulatory Limit: The Threshold of Toxicological Concern (TTC) for these impurities is extremely low (often < 1.5 µ g/day ).

Risk Mitigation Strategy

-

Solvent Selection: Avoid MeOH/EtOH in steps involving sulfonyl chlorides. Use aprotic solvents (DCM, THF, MeCN).

-

Quenching: Ensure complete hydrolysis of excess sulfonyl chloride before any alcohol introduction in subsequent steps.

-

Testing: Develop sensitive LC-MS/MS methods to quantify alkyl sulfonates at ppm levels if lower alcohols are used in the same manufacturing train.

References

-

Nucleophilic Catalysis (DMAP): Hofle, G., Steglich, W., & Vorbruggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition.Link

-

Fukuyama Amine Synthesis: Kan, T., & Fukuyama, T. (2004).[1] Ns strategies: a highly versatile synthetic method for amines.[3] Chemical Communications.[1]Link

-

Cross-Coupling of Sulfonates: Nguyen, H. N., et al. (2003). The Palladium-Catalyzed Cross-Coupling of Aryl Tosylates and Mesylates with Boronic Acids. Journal of the American Chemical Society.[4]Link

-

Genotoxicity of Sulfonates: Teasdale, A., et al. (2013). Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies to Demonstrate Control. Organic Process Research & Development.Link

-

pKa Data: Bordwell pKa Table (Acidity in DMSO).Link

Sources

Methodological & Application

Application Note & Protocol: Synthesis of N-(4-methoxyphenyl)benzenesulfonamide

A Comprehensive Guide to the Reaction of Benzenesulfonyl Chloride with p-Anisidine for Drug Discovery & Chemical Research

Abstract: This document provides a detailed protocol for the synthesis of N-(4-methoxyphenyl)benzenesulfonamide, a key scaffold in medicinal chemistry, through the reaction of benzenesulfonyl chloride and p-anisidine. Beyond a simple recitation of steps, this guide delves into the underlying chemical principles, safety protocols, and characterization techniques essential for ensuring a successful and reproducible outcome. This resource is intended for researchers, scientists, and professionals in drug development who require a robust and well-validated methodology for the synthesis of sulfonamide derivatives.

Introduction & Scientific Context

Sulfonamides represent a critical class of compounds in medicinal chemistry, famously recognized for the first generation of antibacterial "sulfa" drugs.[1] Their utility has since expanded dramatically, with the benzenesulfonamide skeleton now identified as a promising scaffold for a wide array of therapeutic agents, including anticancer agents and nonsteroidal progesterone receptor (PR) antagonists for treating diseases of the female reproductive system.[1][2]

The reaction between an arylsulfonyl chloride and an aniline derivative is a fundamental method for constructing the sulfonamide linkage. This application note focuses on the specific reaction of benzenesulfonyl chloride with p-anisidine (4-methoxyaniline) to yield N-(4-methoxyphenyl)benzenesulfonamide. This particular transformation is a highly efficient and reliable method for producing this valuable intermediate.[3] We will explore an aqueous-based protocol, highlighting its advantages in terms of safety and environmental considerations.

Safety First: Hazard Analysis & Mitigation

A thorough understanding and mitigation of risks are paramount for any laboratory procedure. Both reactants in this synthesis possess significant hazards that demand strict adherence to safety protocols.

-

Benzenesulfonyl Chloride: This reagent is corrosive and causes severe skin burns and eye damage.[4] It is also moisture-sensitive and will react with water (hydrolyze), releasing hydrochloric acid.[5][6] Inhalation can be harmful.

-

p-Anisidine: This compound is highly toxic and can be fatal if swallowed, inhaled, or in contact with skin.[7][8][9] It is also a suspected carcinogen and is very toxic to aquatic life.[7][9]

Mandatory Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is a suitable option), and chemical splash goggles.

-

Ventilation: Conduct all steps of this procedure inside a certified chemical fume hood to prevent inhalation of vapors or dust.[9]

-

Handling: Avoid all direct contact with the reagents.[7][9] Use spatulas and glassware dedicated to this experiment. In case of contact, immediately wash the affected area with copious amounts of water and seek medical attention.[7][8]

-

Waste Disposal: Dispose of all chemical waste, including solvents and contaminated materials, in appropriately labeled hazardous waste containers according to institutional and local regulations.[4][7]

The Chemistry: Reaction Mechanism

The formation of N-(4-methoxyphenyl)benzenesulfonamide is a classic example of nucleophilic acyl substitution at a sulfonyl group.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of p-anisidine (the nucleophile) attacks the electrophilic sulfur atom of benzenesulfonyl chloride.[10]

-

Intermediate Formation: This attack forms a tetrahedral intermediate.

-

Leaving Group Departure & Proton Transfer: The chloride ion, a good leaving group, is eliminated. The resulting intermediate is positively charged. A base (in this protocol, sodium carbonate) removes a proton from the nitrogen atom to neutralize the intermediate and generate the stable sulfonamide product, N-(4-methoxyphenyl)benzenesulfonamide. The base also serves to neutralize the hydrochloric acid byproduct formed during the reaction.[10]

Experimental Protocol

This protocol is adapted from a validated literature procedure for the synthesis of N-(4-methoxyphenyl)benzenesulfonamide in an aqueous medium.[11] This approach is often preferred for its simplicity and reduced reliance on volatile organic solvents.

Materials & Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equivalents | Supplier Example |

| Benzenesulfonyl Chloride | 176.62 | 1.77 g (1.28 mL) | 1.0 | Sigma-Aldrich |

| p-Anisidine | 123.15 | 1.23 g | 1.0 | Alfa Aesar |

| Sodium Carbonate | 105.99 | As needed | - | Fisher Scientific |

| Hydrochloric Acid (3 M) | 36.46 | As needed | - | VWR |

| Methanol | 32.04 | ~20 mL for recrystallization | - | Merck |

| Distilled Water | 18.02 | ~50 mL | - | - |

| Standard Lab Glassware | - | - | - | - |

| Magnetic Stirrer & Stir Bar | - | - | - | - |

| Filtration Apparatus | - | - | - | - |

| TLC Plates (Silica Gel 60 F254) | - | - | - | Merck |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine p-anisidine (1.23 g, 10 mmol) and 10 mL of distilled water. Begin stirring to create a suspension.

-

Addition of Sulfonyl Chloride: Carefully add benzenesulfonyl chloride (1.77 g, 10 mmol) to the stirring suspension at room temperature.

-

pH Adjustment: Prepare a dilute solution of sodium carbonate in water. Slowly add this basic solution dropwise to the reaction mixture. Monitor the pH of the mixture using pH paper, maintaining it at approximately 8.[11] The addition of base is crucial to neutralize the HCl generated, driving the reaction to completion.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 4:1 Hexane:Ethyl Acetate). Spot the starting p-anisidine and the reaction mixture. The reaction is complete when the p-anisidine spot is no longer visible. This typically takes a few hours.

-

Product Precipitation: Once the reaction is complete, acidify the mixture by adding 3 M hydrochloric acid (HCl) dropwise until the pH is acidic (pH ~2). This step ensures that any unreacted amine is protonated and soluble in the aqueous layer, while the desired sulfonamide product, which is insoluble in acidic water, precipitates out of the solution.[11]

-

Isolation: Collect the crude solid product by vacuum filtration. Wash the solid with cold distilled water to remove any remaining salts and acid.

-

Drying: Allow the crude product to air-dry or place it in a desiccator under vacuum.

-

Purification: Recrystallize the crude solid from methanol to afford the pure product as white needles.[11] Dissolve the solid in a minimal amount of hot methanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

-

Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry thoroughly under vacuum. Record the final mass and calculate the percentage yield.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of N-(4-methoxyphenyl)benzenesulfonamide.

Product Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized N-(4-methoxyphenyl)benzenesulfonamide.

-

Melting Point: The melting point of the purified product should be determined and compared to literature values. The melting point for the related compound 4-Chloro-N-(4-methoxyphenyl)benzenesulfonamide is reported as 141-142 °C, and for N-(4-Methoxyphenyl)methanesulfonamide is 113-114 °C.[12] A sharp melting range indicates high purity.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the sulfonamide group. Look for strong absorptions around 1350-1300 cm⁻¹ and 1180-1160 cm⁻¹ corresponding to the asymmetric and symmetric SO₂ stretching vibrations, respectively. A peak for the N-H stretch should also be visible around 3300-3200 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will provide definitive structural confirmation. Expect to see aromatic protons in the range of ~7-8 ppm. The methoxy group (-OCH₃) protons will appear as a sharp singlet around 3.8 ppm. The N-H proton will appear as a broad singlet, the chemical shift of which can be solvent-dependent. For the related 4-Chloro-N-(4-methoxyphenyl)benzenesulfonamide, aromatic peaks are observed at 7.64, 7.39, 6.99, and 6.77 ppm, with the methoxy singlet at 3.76 ppm.[12]

-

¹³C NMR: The carbon NMR will show distinct signals for all unique carbon atoms in the molecule. The methoxy carbon typically appears around 55 ppm.[12]

-

Troubleshooting & Optimization

| Problem | Possible Cause | Suggested Solution |

| Low Yield | Incomplete reaction. | Ensure pH was maintained at ~8 during the reaction. Allow for longer reaction time and continue monitoring by TLC. |

| Loss during work-up or recrystallization. | Use minimal hot solvent for recrystallization. Ensure complete precipitation before filtering. | |

| Oily Product | Impurities present. | Ensure thorough washing of the crude product. Repeat the recrystallization step, potentially with a different solvent system. |

| Incomplete drying. | Dry the product under high vacuum for an extended period. | |

| Reaction Fails to Start | Poor quality reagents. | Use fresh benzenesulfonyl chloride, as it can hydrolyze upon storage. Ensure p-anisidine is pure. |

Conclusion

The synthesis of N-(4-methoxyphenyl)benzenesulfonamide via the reaction of benzenesulfonyl chloride and p-anisidine is a robust and accessible procedure for chemical and pharmaceutical research. By understanding the underlying mechanism, adhering to strict safety protocols, and employing proper analytical techniques for characterization, researchers can reliably produce this valuable chemical building block for further investigation and development.

References

- Vertex AI Search. (n.d.). Buy 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide (EVT-367264) | 19837-74-2.

- MDPI. (2025, July 23). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives.

- National Center for Biotechnology Information. (n.d.). N-(4-Methoxyphenyl)benzenesulfonamide. PMC.

- Thermo Fisher Scientific. (2025, September 17). SAFETY DATA SHEET: p-Anisidine.

- MilliporeSigma. (2025, November 6). SAFETY DATA SHEET: Benzenesulfonyl chloride.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET: p-Anisidine.

- Merck Millipore. (2025, July 11). SAFETY DATA SHEET: p-Anisidine.

- ChemicalBook. (2025, September 27). Benzenesulfonyl chloride - Safety Data Sheet.

- The Royal Society of Chemistry. (n.d.). Supporting information.

- BenchChem. (2025, December). Optimizing reaction conditions for benzenesulfonyl chloride and aniline coupling.

- ResearchGate. (2008, September). The reaction of benzenesulfonyl chloride and the primary amine group of....

- Wikipedia. (n.d.). Benzenesulfonyl chloride.

Sources

- 1. mdpi.com [mdpi.com]

- 2. evitachem.com [evitachem.com]

- 3. researchgate.net [researchgate.net]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. N-(4-Methoxyphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

Application Note: Nickel-Catalyzed Reductive Homocoupling of 4-Methoxyphenyl Benzenesulfonate for Biaryl Synthesis

Abstract

This document provides a comprehensive technical guide for the nickel-catalyzed reductive homocoupling of 4-methoxyphenyl benzenesulfonate to synthesize 4,4'-dimethoxybiphenyl. Biaryl scaffolds are privileged structures in pharmaceuticals, agrochemicals, and materials science. This application note details a robust and accessible protocol utilizing an in-situ generated Nickel(0) catalyst from an air-stable Ni(II) precursor, a bipyridine ligand, and a stoichiometric reductant. We will delve into the mechanistic underpinnings of the catalytic cycle, provide a detailed step-by-step experimental protocol, and offer insights into expected outcomes, characterization, and troubleshooting. This method avoids the pre-synthesis of sensitive organometallic reagents and utilizes readily available aryl sulfonates derived from phenols, presenting a practical alternative to traditional cross-coupling methods.[1]

Introduction and Scientific Background

The synthesis of symmetrical biaryls is a fundamental transformation in organic chemistry. The Ullmann reaction, traditionally a copper-mediated process, has been significantly advanced by the adoption of other transition metals, particularly nickel. Nickel catalysis has gained prominence due to the lower cost and unique reactivity profile of nickel compared to palladium.[2] Furthermore, nickel catalysts are effective in activating resilient carbon-oxygen bonds in electrophiles like aryl sulfonates (e.g., tosylates, besylates, mesylates), which are stable and easily prepared from abundant phenol precursors.[1][3]

Reductive homocoupling reactions provide a direct route to symmetrical biaryls from a single aryl electrophile. These reactions operate via the reduction of a high-valent metal-aryl intermediate, typically facilitated by a stoichiometric metallic reductant like zinc (Zn) or manganese (Mn).[4][5] The use of a bidentate ligand, such as 2,2'-bipyridine (bpy), is crucial for stabilizing the active nickel species and facilitating the key steps of the catalytic cycle.[6][7] This protocol focuses on the homocoupling of 4-methoxyphenyl benzenesulfonate, a representative electron-rich aryl sulfonate, to yield the valuable 4,4'-dimethoxybiphenyl.

The Catalytic Cycle: A Mechanistic Overview

The precise mechanism of nickel-catalyzed reductive homocoupling can be complex and subject to reaction conditions. However, a generally accepted pathway involves the in-situ generation of a catalytically active Ni(0) species from a Ni(II) precatalyst.[8] The cycle, depicted below, proceeds through key oxidative addition and reductive elimination steps.

The process is initiated by the reduction of the Ni(II) precatalyst (e.g., NiBr₂) by a metallic reductant (e.g., Zn) to form a highly reactive Ni(0) complex, stabilized by the bipyridine ligand. This Ni(0) species undergoes oxidative addition with the first molecule of the aryl sulfonate (Ar-OSO₂Ph), cleaving the C-O bond to form an Aryl-Ni(II)-sulfonate intermediate. A second oxidative addition or a related pathway involving the reductant leads to a diaryl-Ni(II) or a higher oxidation state intermediate. The final, product-forming step is reductive elimination, which forms the new C-C bond of the biaryl (Ar-Ar) and regenerates a Ni(0) species to continue the cycle.[8][9]

Caption: Proposed Catalytic Cycle for Ni-Catalyzed Homocoupling.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 4,4'-dimethoxybiphenyl.

Materials and Equipment

| Reagent/Material | Grade | Supplier | Notes |

| 4-Methoxyphenyl benzenesulfonate | >98% | Commercially Available | Substrate |

| Nickel(II) bromide (NiBr₂) | Anhydrous, >98% | Commercially Available | Precatalyst |

| 2,2'-Bipyridine (bpy) | >99% | Commercially Available | Ligand |

| Zinc Dust (<10 micron) | >98% | Commercially Available | Reductant |

| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Commercially Available | Solvent |

| Diethyl ether | Reagent Grade | Commercially Available | For Extraction |

| Hydrochloric Acid (HCl) | 1 M Aqueous | Prepared in-house | For Quenching |

| Saturated Brine Solution | N/A | Prepared in-house | For Washing |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercially Available | Drying Agent |

| Schlenk flask / Oven-dried glassware | N/A | N/A | For inert atmosphere |

| Magnetic stirrer and stir bar | N/A | N/A | |

| Nitrogen or Argon gas supply | High Purity | N/A | For inert atmosphere |

| Standard glassware for workup | N/A | N/A | Separatory funnel, beakers, etc. |

| Rotary evaporator | N/A | N/A | For solvent removal |

Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Handle all reagents and solvents with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Anhydrous DMF is hygroscopic and should be handled under an inert atmosphere.

Experimental Workflow Overview

Caption: General Experimental Workflow Diagram.

Step-by-Step Procedure

-

Reaction Setup:

-

To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add Nickel(II) bromide (11 mg, 0.05 mmol, 0.10 equiv), 2,2'-bipyridine (8 mg, 0.05 mmol, 0.10 equiv), zinc dust (65 mg, 1.0 mmol, 2.0 equiv), and 4-methoxyphenyl benzenesulfonate (140 mg, 0.5 mmol, 1.0 equiv).

-

Seal the flask with a septum, and evacuate and backfill with high-purity nitrogen or argon gas three times to ensure an inert atmosphere.

-

-

Reaction Execution:

-

Using a syringe, add 5 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

-

Place the flask in a preheated oil bath at 60 °C.

-

Stir the reaction mixture vigorously. The solution will typically change color as the reaction progresses.

-

Monitor the reaction for completion by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

-

-

Workup and Isolation:

-

Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

-

Carefully quench the reaction by slowly adding 10 mL of 1 M HCl (aq).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

-

Combine the organic layers and wash sequentially with deionized water (2 x 20 mL) and saturated brine solution (1 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4,4'-dimethoxybiphenyl as a white solid.

-

Expected Results and Characterization

| Parameter | Expected Outcome |

| Reaction Time | 4 - 12 hours |

| Isolated Yield | 70 - 85% |

| Appearance | White to off-white solid |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.45 (d, J = 8.8 Hz, 4H), 6.95 (d, J = 8.8 Hz, 4H), 3.85 (s, 6H) |

| ¹³C NMR (101 MHz, CDCl₃) | δ 158.7, 133.5, 127.8, 114.2, 55.4 |

| Mass Spectrometry (EI) | m/z 214.10 [M]⁺ |

Yields are based on typical results and may vary depending on the purity of reagents and adherence to the protocol.

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst; poor quality reductant; presence of oxygen or moisture. | Ensure anhydrous conditions and a properly inert atmosphere. Use freshly opened, high-purity DMF. Activate zinc dust by washing with dilute HCl, water, ethanol, and ether, then drying under vacuum. |

| Formation of Byproducts | Side reactions like hydrodesulfonylation (Ar-H formation). | Ensure the reaction temperature does not significantly exceed the recommendation. Check the stoichiometry of the reductant. |

| Difficult Purification | Co-elution of product with residual ligand or other impurities. | Optimize the solvent system for flash chromatography. A pre-purification wash of the crude mixture may be beneficial. |

Conclusion

This application note provides a reliable and well-documented protocol for the nickel-catalyzed reductive homocoupling of 4-methoxyphenyl benzenesulfonate. The method is characterized by its use of stable, readily available starting materials and an inexpensive nickel catalyst. By explaining the causality behind the experimental design and providing clear, actionable steps, this guide serves as a valuable resource for researchers in organic synthesis and drug discovery seeking to construct valuable biaryl motifs.

References

- Reactivity Studies of Bipyridine-Ligated Nickel(I) and Nickel(0) Complexes Inform the Mechanism in Modern Cross-Coupling Reactions. Journal of the American Chemical Society, 2025.

- Bipyridine‐type ligands facilitate nickel‐catalyzed reductive cross‐coupling reactions between 2‐halopyridines and alkyl halides.

- The Multiple Roles of Bipyridine-Nickel(II) Complex in Versatile Photoredox C(sp2)–C(sp3) Cross-Coupling.

- Reactivity Studies of Bipyridine-Ligated Nickel(I) and Nickel(0) Complexes Inform Mechanism in Modern Cross-Coupling Reac-tions. ChemRxiv, 2025.

- Sulfonate Versus Sulfonate: Nickel and Palladium Multimetallic Cross-Electrophile Coupling of Aryl Triflates with Aryl Tosyl

- Ni Cross-Coupling. The Doyle Group - UCLA, 2023.

- Biaryl synthesis by C-C coupling. Organic Chemistry Portal.

- Dimerization of Aryl Sulfonates by in situ Generated Nickel(0).

- Nickel-Catalyzed Cross-Coupling of Aryl Halides with Alkyl Halides: Ethyl 4-(4-(4-methylphenylsulfonamido)- phenyl)

- Kinetics and Mechanism of PPh3/Ni-Catalyzed, Zn-Mediated, Aryl Chloride Homocoupling: Antagonistic Effects of ZnCl2/Cl–. Journal of the American Chemical Society, 2024.

- Aryl Mesylates in Metal Catalyzed Homocoupling and Cross-Coupling Reactions. 2. Suzuki-Type Nickel-Catalyzed Cross-Coupling of Aryl Arenesulfonates and Aryl Mesylates with Arylboronic Acids. The Journal of Organic Chemistry.

- Process for preparing biaryl compounds.

- Nickel and Palladium Multimetallic Cross-Electrophile Coupling of Aryl Triflates with Aryl Tosylates. Journal of the American Chemical Society, 2020.

- Nickel-Catalyzed Cross-Electrophile aryl–allyl Coupling. Beilstein Archives, 2025.

- Homocoupling of Aryl Halides Using Nickel(II) Complex and Zinc in the Presence of Et4NI. An Efficient Method for the Synthesis of Biaryls and Bipyridines.

- Nickel-Catalyzed Cross-Electrophile Coupling: Methodology Development and Mechanistic Insights. University of Wisconsin–Madison.

- Synthetic Procedure of Dimethyl 2-methoxy-4,4'-biphenyldicarboxyl

- Nickel-Catalyzed Reductive Cross-Coupling of Heteroaryl Chlorides and Aryl Chlorides.

- Nickel-catalyzed selective disulfide formation by reductive cross-coupling of thiosulfon

- Nickel-catalyzed reductive couplings.

- Homocoupling of Aryl Halides Using Nickel(II) Complex and Zinc in the Presence of Et4NI. An Efficient Method for the Synthesis of Biaryls and Bipyridines. Semantic Scholar, 1990.

- Nickel-catalyzed reductive coupling of alkyl halides with other electrophiles: concept and mechanistic considerations. Organic Chemistry Frontiers, 2016.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Ni Cross-Coupling – The Doyle Group [doyle.chem.ucla.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. beilstein-archives.org [beilstein-archives.org]

- 5. researchgate.net [researchgate.net]

- 6. Reactivity Studies of Bipyridine-Ligated Nickel(I) and Nickel(0) Complexes Inform the Mechanism in Modern Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Nickel-catalyzed selective disulfide formation by reductive cross-coupling of thiosulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Strategies for Removing Unreacted Benzenesulfonyl Chloride

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the removal of unreacted benzenesulfonyl chloride from product mixtures. The following sections detail various purification strategies, from basic aqueous workups to the use of advanced scavenger resins, ensuring product purity and integrity.

Frequently Asked Questions (FAQs)

Q1: After my reaction and a simple water wash, a persistent, oily residue is contaminating my product. What is it and how can I remove it?

A: This oily residue is very likely unreacted benzenesulfonyl chloride. It is a viscous oil that is not readily soluble in cold water and hydrolyzes slowly under neutral pH conditions.[1] To effectively remove it, you must "quench" the reaction mixture. This involves reacting the excess benzenesulfonyl chloride with a reagent that converts it into a more water-soluble species, which can then be easily separated during an aqueous workup.[1]

Q2: What are the primary methods for quenching and removing excess benzenesulfonyl chloride?

A: The most common and effective strategies include:

-

Aqueous Base Hydrolysis: Using an aqueous base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) to hydrolyze benzenesulfonyl chloride into the water-soluble benzenesulfonic acid salt.[1][2]

-

Amine Quench: Reacting the excess reagent with a simple, water-soluble amine (e.g., aqueous ammonia) to form a water-soluble sulfonamide.[1]

-

Pyridine Quench: Using pyridine to form a water-soluble sulfonylpyridinium salt, which is particularly useful for base-sensitive products.[1]

-

Scavenger Resins: Employing solid-supported scavengers, such as silica-bound amines, to covalently bind and remove the benzenesulfonyl chloride by simple filtration.[1][3]

Q3: My product is sensitive to strong bases. Which removal method should I choose?

A: For base-sensitive products, you should avoid using strong bases like NaOH or KOH for quenching. Milder options include:

-

Washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1][3]

-

Quenching with pyridine, followed by an acidic wash to remove the resulting pyridinium salt.[1]

-

Utilizing scavenger resins, which offers a non-aqueous workup method and avoids basic conditions altogether.[1]

Q4: After a basic wash, I'm still observing an acidic impurity in my organic layer. What is it and how can I get rid of it?

A: This impurity is likely benzenesulfonic acid, the hydrolysis product of benzenesulfonyl chloride.[1] While its salt form is highly soluble in water, the acid itself can have some solubility in organic solvents. To remove it, perform additional washes with a dilute aqueous base, such as saturated sodium bicarbonate, to ensure complete deprotonation and extraction into the aqueous layer.[1][3]

Troubleshooting and Purification Guides

This section provides a detailed breakdown of the most effective methods for removing unreacted benzenesulfonyl chloride, including the chemical principles, step-by-step protocols, and key considerations for each technique.

Method 1: Aqueous Workup and Extraction

Aqueous workup is the most common first-line approach for removing benzenesulfonyl chloride and its byproducts. The choice of quenching agent is critical and depends on the stability of your desired product.

Core Principle: This method relies on converting the organic-soluble benzenesulfonyl chloride into a water-soluble species (benzenesulfonate salt or a soluble sulfonamide) that can be separated from the product through liquid-liquid extraction.

Decision Tree for Aqueous Workup:

Caption: Decision tree for choosing a removal method.

This is a robust method for hydrolyzing benzenesulfonyl chloride to the highly water-soluble benzenesulfonic acid salt.

-

Step 1: Cool the Reaction Mixture: After the reaction is deemed complete, cool the mixture to 0-5 °C in an ice bath to manage the exothermic nature of the quench.

-

Step 2: Quenching: Slowly add a 1 M solution of NaOH or a saturated solution of NaHCO₃ to the stirred reaction mixture. Monitor the temperature closely.[2]

-

Step 3: Dilution and Extraction: Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Transfer to a separatory funnel and separate the layers. Extract the aqueous layer a few more times with the organic solvent.

-

Step 4: Washing: Combine the organic layers. If a strong base was used, an additional wash with water or brine is recommended. If acidic byproducts are suspected, wash with saturated aqueous NaHCO₃.[3]

-

Step 5: Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.

This method is rapid and efficient, forming a water-soluble sulfonamide.

-

Step 1: Cool the Reaction Mixture: Cool the reaction to 0-5 °C.

-

Step 2: Quenching: Slowly add a water-soluble amine, such as aqueous ammonia or a dilute solution of a simple primary/secondary amine.

-

Step 3: Extraction and Washing: Follow the extraction and washing steps outlined in Protocol 1A. The resulting sulfonamide will be extracted into the aqueous layer.

Method 2: Scavenger Resins

Scavenger resins are functionalized solid supports that react with and bind excess reagents or byproducts, allowing for their simple removal by filtration.[4] This method is ideal for products that are sensitive to aqueous conditions or for high-throughput synthesis.[2]

Core Principle: Polymer-bound nucleophiles, typically amines (e.g., Si-NH₂), react covalently with the electrophilic sulfur of benzenesulfonyl chloride. The resin-bound byproduct is then filtered off, leaving the purified product in solution.[1]

Workflow for Scavenger Resin Purification:

Caption: General workflow for purification using a scavenger resin.

-

Step 1: Add the Resin: To the crude reaction mixture, add an excess (typically 2-3 equivalents relative to the excess benzenesulfonyl chloride) of an amino-functionalized scavenger resin.[1]

-

Step 2: Stir: Allow the mixture to stir at room temperature. Monitor the disappearance of the benzenesulfonyl chloride spot by TLC.[1]

-

Step 3: Filter: Once the reaction is complete, filter the mixture to remove the resin.

-

Step 4: Wash and Concentrate: Wash the collected resin with a small amount of the reaction solvent to recover any adsorbed product. Combine the filtrate and the washings and concentrate under reduced pressure to obtain the purified product.[1]

Comparative Summary of Removal Methods

| Method | Principle | Advantages | Disadvantages | Best Suited For |

| Basic Hydrolysis | Hydrolysis to water-soluble benzenesulfonic acid salt.[1] | Inexpensive, effective for large scales.[1] | Not suitable for base-sensitive products.[1] | Robust, large-scale reactions with base-stable products. |

| Amine Quench | Reaction to form a water-soluble sulfonamide.[1] | Fast and efficient. | The resulting sulfonamide must be easily separable from the product. | Reactions where a simple sulfonamide byproduct does not interfere with purification. |

| Pyridine Quench | Forms a water-soluble sulfonylpyridinium salt.[1] | Milder than strong bases.[1] | Pyridine can be difficult to remove completely. | Reactions with products that are sensitive to strong bases. |

| Scavenger Resins | Covalent binding of benzenesulfonyl chloride to a solid support.[1] | High product purity, simple filtration workup, avoids aqueous conditions.[1][2] | Higher cost, may not be suitable for very large scales.[1] | Base-sensitive or water-sensitive products; high-throughput synthesis. |

Chemical Mechanisms of Quenching Reactions

1. Base-Mediated Hydrolysis:

Under basic conditions, the hydroxide ion acts as a nucleophile, attacking the electrophilic sulfur atom of benzenesulfonyl chloride. This is followed by the departure of the chloride leaving group, yielding benzenesulfonic acid, which is then deprotonated by the base to form the water-soluble benzenesulfonate salt.

2. Reaction with Scavenger Resin:

The nucleophilic amine groups on the surface of the scavenger resin attack the benzenesulfonyl chloride. This forms a stable, covalent sulfonamide bond, effectively tethering the unwanted byproduct to the solid support.

References

-

National Center for Biotechnology Information. (n.d.). Benzenesulfonyl chloride. PubChem. Retrieved February 20, 2026, from [Link]

-

Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved February 20, 2026, from [Link]

- Rogne, O. (1969). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 663-667. DOI: 10.1039/J29690000663

- Rogne, O. (1970). Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution. Journal of the Chemical Society B: Physical Organic, 1056-1058. DOI: 10.1039/J29700001056

-

Scavenger Resins. (n.d.). Amerigo Scientific. Retrieved February 20, 2026, from [Link]

Sources

Controlling temperature for selective sulfonation of phenols

Topic: Controlling Temperature for Selective Sulfonation of Phenols Role: Senior Application Scientist Audience: Researchers, Process Chemists, and Drug Development Professionals

Introduction: The Thermodynamics of Selectivity

Welcome to the Technical Support Center. You are likely here because your phenol sulfonation yielded an inseparable mixture of isomers, or the reaction stalled unexpectedly.

In the sulfonation of phenol, temperature is not just a variable; it is the switch between kinetic and thermodynamic control. Unlike most electrophilic aromatic substitutions (EAS) which are irreversible, sulfonation is reversible. This reversibility is the fundamental principle governing your product distribution.

-

Kinetic Control (

C): Favors the ortho-isomer .[1] The transition state for ortho substitution is lower in energy (faster to form), likely due to the inductive stabilization by the adjacent hydroxyl group.[2][3] -

Thermodynamic Control (

C): Favors the para-isomer .[1] The para product is thermodynamically more stable (lower steric hindrance).[3] At high temperatures, the ortho isomer desulfonates back to phenol, which then re-sulfonates to the stable para form.[2][3]

Module 1: Critical Decision Workflows

Before starting your batch, use this decision matrix to select your thermal profile.

Figure 1: Decision tree for selecting reaction conditions based on the target isomer.

Module 2: Standardized Experimental Protocols

These protocols are designed to minimize side reactions (oxidation/polysulfonation) while maximizing regioselectivity.

Protocol A: Synthesis of o-Phenolsulfonic Acid (Kinetic Control)

Objective: Maximize ortho selectivity (>90%).

-

Setup: Use a jacketed glass reactor or round-bottom flask with an overhead stirrer (magnetic stirring often fails due to viscosity).

-

Melt Phenol: Gently melt phenol (

C). Do not overheat. -

Acid Addition (Critical Step):

-

Cool molten phenol to 20°C (it may supercool/slush).

-

Add Concentrated H₂SO₄ (98%) dropwise over 30-60 minutes.

-

Stoichiometry: 1.0 : 1.0 (Acid : Phenol). Excess acid promotes polysulfonation.[4]

-

Temp Control: Maintain internal temperature 20–40°C . Do not exceed 50°C.

-

-

Digestion: Stir at 25°C for 3–6 hours.

-

Quench: Pour into crushed ice/water. The ortho isomer is highly water-soluble.

Protocol B: Synthesis of p-Phenolsulfonic Acid (Thermodynamic Control)

Objective: Drive conversion to para isomer via isomerization.

-

Setup: Flask equipped with a Dean-Stark trap (optional but recommended) and reflux condenser.

-

Mixing: Mix Phenol and H₂SO₄ (1.0 : 1.1 ratio) allowing the exotherm to rise naturally.

-

Thermal Ramp:

-

Heat the mixture to 100–110°C .

-

Note: Reaction water dilutes the acid, slowing the reaction.[4] Removing water (azeotrope with toluene or vacuum) drives the reaction to completion [1].

-

-

Isomerization Soak: Hold at 100°C for 4–6 hours .

-

Mechanism:[5] Any ortho formed initially will desulfonate and re-sulfonate at the para position.

-

-

Workup: Cool slowly to room temperature. p-Phenolsulfonic acid often crystallizes as a hydrated solid or syrup.

Module 3: Troubleshooting Dashboard (FAQs)

Category 1: Selectivity & Isomer Purity

Q: I targeted the ortho isomer, but HPLC shows 30% para. What happened? A: You likely exceeded the thermal threshold.[3]

-

Cause: The sulfonation exotherm is significant. If you added acid too quickly without active cooling, the internal temperature may have spiked >60°C, triggering the kinetic-to-thermodynamic shift.

-

Fix: Use a jacketed reactor with active cooling. Limit acid addition rate to keep

C.

Q: I am heating to 100°C, but I still see ortho isomer remaining. Why? A: The reaction has not reached equilibrium, or water inhibition is occurring.

-

Cause: Water generated during sulfonation (

byproduct) dilutes the sulfuric acid. Sulfonation is an equilibrium reaction; water pushes it backward (desulfonation) [2]. -

Fix: Extend the reaction time or use a Dean-Stark trap with a solvent (e.g., octane/toluene) to remove water azeotropically. This shifts the equilibrium toward the product and favors the stable para form.[3]

Category 2: Reaction Stability & Safety

Q: The reaction mixture turned black/tarry. Is my product ruined? A: This indicates oxidation (formation of quinones/polymers).

-

Cause: Phenols are electron-rich and prone to oxidation by hot sulfuric acid, especially >100°C in the presence of air.

-

Fix:

-

Inert Atmosphere: Always run the reaction under a Nitrogen (

) or Argon blanket. -

Quality Check: Ensure your starting phenol is white/colorless. Pink/brown phenol is already partially oxidized.

-

Q: The mixture solidified into a hard mass during the ortho synthesis. A: You likely encountered the high viscosity of the sulfonic acid melt.

-

Cause: o-Phenolsulfonic acid and the reaction intermediates form strong hydrogen-bonding networks, leading to extreme viscosity or solidification at low temperatures.

-

Fix:

-

Mechanical: Use a high-torque overhead stirrer (anchor impeller), not a magnetic bar.

-

Solvent: If permissible, use a solvent like 1,2-dichloroethane (DCE) or nitromethane to maintain fluidity, though this adds a removal step.

-

Category 3: Yield & Polysulfonation[6]

Q: I am seeing disulfonated products (2,4-disulfonic acid). A: The reaction conditions are too aggressive.

-

Cause: The -OH group strongly activates the ring.[4] If you use Oleum (fuming sulfuric acid) or Excess Acid (>1.2 eq) at high temperatures, the second sulfonation occurs at the remaining ortho/para site.

-

Fix: Stick to 98% H₂SO₄ and a strict 1:1 stoichiometry. Avoid Oleum unless targeting disulfonated species.

Quantitative Data Summary

| Parameter | Kinetic Control (Ortho) | Thermodynamic Control (Para) |

| Temperature Setpoint | 20°C – 40°C | 100°C – 120°C |

| Reaction Time | 3 – 6 Hours | 4 – 8 Hours |

| Major Isomer | o-Phenolsulfonic acid | p-Phenolsulfonic acid |

| Key Mechanism | Rate of formation (Activation Energy) | Product Stability (Equilibrium) |

| Reversibility | Negligible at this temp | High (allows rearrangement) |

| Critical Risk | Solidification / Viscosity | Oxidation / Desulfonation |

Visualizing the Mechanism

The following energy profile illustrates why temperature dictates the product. Note that the ortho barrier is lower (faster), but the para well is deeper (more stable).

Figure 2: Simplified reaction coordinate diagram showing Kinetic (Ortho) vs. Thermodynamic (Para) pathways.

References

-

Cerfontain, H. (1968). Mechanistic Aspects in Aromatic Sulfonation and Desulfonation. Interscience Publishers.

-

Gilbert, E. E. (1965). Sulfonation and Related Reactions. Interscience Publishers.

-

Hajipour, A. R., et al. (2012). "Study on phenol sulfonation by concentrated sulfuric acid: Kinetics and process optimization". Chemical Engineering Journal.

- Obermiller, J. (1910). "Die Orientierung beim Eintritt von Substituenten in die Benzolderivate". Journal für Praktische Chemie.

Sources

Validation & Comparative

A Comprehensive Guide to the 1H NMR Spectral Analysis of 4-Methoxyphenyl Benzenesulfonate

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-methoxyphenyl benzenesulfonate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral interpretation. It delves into the principles governing the chemical shifts and coupling patterns observed in substituted aromatic systems, offering a comparative analysis with structurally related compounds. The methodologies presented herein are grounded in established experimental practices to ensure scientific integrity and reproducibility.

Introduction: Deciphering the Language of Protons in Aromatic Esters

¹H NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. In the context of 4-methoxyphenyl benzenesulfonate, this technique provides a detailed electronic and structural picture by probing the chemical environment of each proton. The molecule comprises two distinct aromatic rings linked by a sulfonate ester bridge. The interplay of electron-donating and electron-withdrawing effects of the substituents on these rings results in a characteristic and predictable ¹H NMR spectrum. Understanding these effects is paramount for accurate spectral assignment and structural confirmation.

The benzenesulfonate group acts as an electron-withdrawing group, deshielding the protons on its attached phenyl ring and shifting their signals downfield in the NMR spectrum.[1][2] Conversely, the methoxy group on the other phenyl ring is a strong electron-donating group, which shields the protons on its ring, particularly at the ortho and para positions, causing an upfield shift of their signals.[3] These fundamental principles form the basis of our predictive analysis.

Predicted ¹H NMR Spectrum of 4-Methoxyphenyl Benzenesulfonate

In the absence of a publicly available experimental spectrum, a detailed prediction based on established substituent effects and data from model compounds provides a robust framework for analysis. The predicted ¹H NMR spectrum of 4-methoxyphenyl benzenesulfonate is expected to exhibit signals corresponding to the nine aromatic protons and the three methoxy protons.

Table 1: Predicted ¹H NMR Data for 4-Methoxyphenyl Benzenesulfonate

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.85 | Doublet of doublets (dd) | 2H | H-2', H-6' |

| ~ 7.65 | Triplet of triplets (tt) | 1H | H-4' |

| ~ 7.55 | Triplet of doublets (td) | 2H | H-3', H-5' |

| ~ 7.05 | Doublet (d) | 2H | H-2, H-6 |

| ~ 6.90 | Doublet (d) | 2H | H-3, H-5 |

| ~ 3.80 | Singlet (s) | 3H | -OCH₃ |

Comparative Spectral Analysis: Building Confidence in Prediction

To substantiate the predicted chemical shifts and coupling patterns, a comparative analysis with structurally analogous compounds is essential. We will consider anisole, benzenesulfonyl chloride, and phenyl benzenesulfonate as our primary reference points.

The 4-Methoxyphenyl Moiety: Comparison with Anisole

Anisole provides a simple model for the 4-methoxyphenyl portion of our target molecule. The ¹H NMR spectrum of anisole typically shows protons ortho to the methoxy group at approximately 6.88 ppm and para protons at a similar chemical shift, while the meta protons appear around 7.26 ppm. The strong electron-donating nature of the methoxy group shields the ortho and para protons, shifting them upfield from the standard benzene resonance of 7.3 ppm.[1] In 4-methoxyphenyl benzenesulfonate, the protons on the methoxyphenyl ring (H-2, H-6 and H-3, H-5) are expected to appear as two distinct doublets due to the para-substitution pattern, a characteristic feature of such systems.[4][5]

The Benzenesulfonate Moiety: Insights from Benzenesulfonyl Chloride and Phenyl Benzenesulfonate

The benzenesulfonyl group is strongly electron-withdrawing, which significantly deshields the aromatic protons attached to it. The ¹H NMR spectrum of phenyl benzenesulfonate shows the protons ortho to the sulfonate group (H-2', H-6') at approximately 7.84 ppm, the para proton (H-4') at 7.66 ppm, and the meta protons (H-3', H-5') around 7.52 ppm.[6] This downfield shift relative to benzene is a direct consequence of the inductive and resonance effects of the sulfonate ester linkage.[1] A similar pattern is anticipated for the benzenesulfonate ring in our target molecule.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of 4-methoxyphenyl benzenesulfonate, the following experimental protocol is recommended, adhering to best practices in sample preparation and data acquisition.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-25 mg of 4-methoxyphenyl benzenesulfonate.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as chloroform-d (CDCl₃) or acetone-d₆. The choice of solvent can slightly influence the chemical shifts.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

-

Internal Standard: Typically, the deuterated solvent contains a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Instrument Parameters

The following parameters are suggested for a standard 400 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample concentration.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.

-

Receiver Gain (RG): An automatic receiver gain setting is usually appropriate.

-

Acquisition Time (AQ): A value of at least 3-4 seconds to ensure good resolution.

-

Relaxation Delay (D1): A delay of 1-2 seconds between scans is recommended for quantitative analysis.

-

Spectral Width (SW): A spectral width of approximately 12-16 ppm, centered around 6 ppm, should encompass all expected signals.

Visualizing the Logic: Workflows and Relationships

To clarify the process of spectral analysis and the relationships between the different components of the molecule, the following diagrams are provided.

Caption: Relationship between molecular fragments and ¹H NMR signals.

Conclusion

The ¹H NMR spectrum of 4-methoxyphenyl benzenesulfonate offers a classic example of how substituent effects dictate the chemical environment of aromatic protons. Through a predictive approach supported by comparative analysis with model compounds, we can confidently assign the signals and confirm the structure of the molecule. The electron-donating methoxy group results in upfield shifts for the protons on its ring, while the electron-withdrawing benzenesulfonate group causes significant downfield shifts for its corresponding protons. This guide provides a comprehensive framework for the analysis of this and similar aromatic sulfonate esters, underscoring the power of ¹H NMR spectroscopy in modern chemical research.

References

-

Hans Reich. (n.d.). Substituent Effects on the Chemical Shift of Aromatic Protons. University of Wisconsin. Retrieved from [Link]

-

JoVE. (2025, May 22). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

-

Supporting Information for "Redox Reaction Between N-heterocyclic Carbenes and Sulfonates: Insights into Unproductive Catalytic Paths". (n.d.). Retrieved from [Link]

-

Jasperse, C. (n.d.). Short Summary of ¹H-NMR Interpretation. Concordia College. Retrieved from [Link]

-

Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

-

Hans Reich. (n.d.). ¹H NMR Coupling Constants. University of Wisconsin. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). 13.7: ¹H NMR Spectroscopy and Proton Equivalence. Retrieved from [Link]

-

Rogue Chem. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). YouTube. Retrieved from [Link]

-

ACD/Labs. (2025, August 21). ¹H–¹H Coupling in Proton NMR. Retrieved from [Link]

-

Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Iowa State University. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Common HNMR Patterns. Retrieved from [Link]

-

Thieme. (n.d.). ¹H NMR Spectroscopy. Retrieved from [Link]

-

SpectraBase. (n.d.). benzenesulfonamide, N-[4-hydroxy-5-methyl-2-(1-methylethyl)phenyl]-. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzene, 2-phenyl-2-propenyl)sulfonyl-. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H-NMR spectra of the model compound phenyl p-toluenesulfonate at different exposure times under 254 nm light. Retrieved from [Link]

-

ResearchGate. (n.d.). Shifts in the position of benzene protons (δ 7.27) caused by substituents. Retrieved from [Link]

-

Stack Exchange. (2015, April 13). What happens to chemical shifts of protons close to aromatic systems in ¹H-NMR? Retrieved from [Link]

-

Cheminfo.org. (n.d.). Predict ¹H NMR spectra. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Retrieved from [Link]

-

Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methoxy-4-(phenylsulfonyl)benzene. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S5: ¹H NMR spectrum of (4-methoxyphenyl)methanol. Retrieved from [Link]

-

ResearchGate. (n.d.). N-(4-Methoxyphenyl)benzenesulfonamide. Retrieved from [Link]

-

Supporting Information for "Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction of Acrylic Acid with Aryl Iodide". (n.d.). Retrieved from [Link]

Sources

Mass spectrometry fragmentation pattern of 4-methoxyphenyl benzenesulfonate

Technical Comparison Guide: Mass Spectrometry Fragmentation of 4-Methoxyphenyl Benzenesulfonate

Executive Summary & Application Context

Target Compound: 4-Methoxyphenyl benzenesulfonate Molecular Formula: C₁₃H₁₂O₄S Exact Mass: 264.0456 Da Primary Application: Genotoxic Impurity (GTI) monitoring in pharmaceutical development; structural elucidation of sulfonate esters.

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 4-methoxyphenyl benzenesulfonate. As a sulfonate ester, this compound is frequently scrutinized in drug development due to the potential genotoxicity of alkyl/aryl sulfonates. Accurate identification relies on distinguishing the specific S-O bond cleavage and SO₂ extrusion pathways that differentiate it from homologous impurities like methyl benzenesulfonate or unsubstituted phenyl benzenesulfonate.

Experimental Methodology

To ensure reproducibility, the following protocols for Gas Chromatography (GC-MS) and Liquid Chromatography (LC-MS/MS) are recommended. These workflows are designed to maximize ionization efficiency and fragment stability.

Protocol A: GC-MS (Electron Ionization)

-

Inlet Temperature: 250°C (Splitless mode recommended for trace analysis).

-

Column: Rxi-5Sil MS or equivalent (30 m × 0.25 mm, 0.25 µm film).

-

Carrier Gas: Helium at 1.0 mL/min (constant flow).

-

Oven Program: 50°C (hold 1 min) → 20°C/min → 300°C (hold 5 min).

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Scan Range: m/z 40–400.

Protocol B: LC-MS/MS (Electrospray Ionization)

-

Mobile Phase: A: 0.1% Formic acid in water; B: Acetonitrile.[1]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Ionization: ESI Positive Mode (ESI+).

-

Capillary Voltage: 3.5 kV.

-

Collision Energy (CID): Stepped energy (15, 30, 45 eV) to observe both precursor and product ions.

Fragmentation Pathway Analysis

The fragmentation of 4-methoxyphenyl benzenesulfonate under Electron Ionization (EI) is governed by two competing mechanisms: simple bond cleavage and rearrangement via SO₂ extrusion .

Mechanism 1: Sulfonyl-Oxygen Cleavage (The "Signature" Pathway)

The weakest bond in the molecule is the S-O single bond connecting the sulfonyl group to the phenolic oxygen.

-

Cleavage A: Heterolytic cleavage yields the stable benzenesulfonyl cation (m/z 141) . This is the base peak or a major ion in most benzenesulfonate spectra.

-

Cleavage B: Retention of the charge on the phenolic side yields the 4-methoxyphenoxy cation (m/z 123) . The methoxy group (electron-donating) stabilizes this cation significantly compared to unsubstituted phenoxy ions.

Mechanism 2: SO₂ Extrusion (Rearrangement)

Aryl sulfonates frequently undergo a rearrangement where a molecule of sulfur dioxide (SO₂, 64 Da) is ejected from the molecular ion.

-

Precursor: Molecular Ion (m/z 264).

-

Process: Migration of the phenoxy ring to the sulfonyl aromatic ring, followed by loss of SO₂.

-

Product: 4-Methoxy diphenyl ether radical cation (m/z 200) .

-

Significance: This peak distinguishes sulfonates from isomeric sulfones or other sulfur species that do not lose SO₂ as readily.

Visualization of Fragmentation Logic

Caption: Figure 1. Dual fragmentation pathways of 4-methoxyphenyl benzenesulfonate showing direct cleavage (left) and SO₂ extrusion rearrangement (right).

Comparative Profiling: Product vs. Alternatives

To accurately identify 4-methoxyphenyl benzenesulfonate, it must be distinguished from similar aryl sulfonates. The table below highlights the "diagnostic ions" that separate it from the unsubstituted Phenyl Benzenesulfonate and the genotoxic impurity Methyl Benzenesulfonate.

| Feature | 4-Methoxyphenyl Benzenesulfonate | Phenyl Benzenesulfonate (Alternative) | Methyl Benzenesulfonate (GTI Reference) |

| Molecular Weight | 264 Da | 234 Da | 172 Da |

| Base Peak (Typical) | m/z 141 (PhSO₂⁺) | m/z 141 (PhSO₂⁺) | m/z 172 (M⁺) or 77 |

| Phenolic Fragment | m/z 123 (MeO-Ph-O⁺) | m/z 93 (Ph-O⁺) | N/A (Methoxy loss: m/z 141) |

| Rearrangement Ion | m/z 200 (Ether) | m/z 170 (Diphenyl Ether) | N/A (Simple cleavage dominates) |

| Diagnostic Shift | +30 Da (Methoxy group) on phenolic fragments | Baseline Reference | Distinct alkyl loss pattern |

Key Insight: The presence of the m/z 123 peak is the critical differentiator. If you observe m/z 141 but the secondary peak is m/z 93, you are likely analyzing the unsubstituted phenyl ester, not the methoxy derivative.

Summary of Diagnostic Ions

The following table summarizes the key ions observed in the mass spectrum, their origin, and their utility in structural confirmation.

| m/z Value | Ion Identity | Origin / Mechanism | Diagnostic Utility |

| 264 | Molecular Ion [M]⁺ | Parent molecule | Confirms MW (EI mode). |

| 200 | [M - SO₂]⁺ | Rearrangement: Loss of SO₂ group. | Confirms sulfonate ester linkage (vs. sulfone). |

| 141 | [C₆H₅SO₂]⁺ | Cleavage: Benzenesulfonyl cation. | Confirms benzenesulfonyl moiety. |

| 123 | [CH₃O-C₆H₄-O]⁺ | Cleavage: 4-Methoxyphenoxy cation. | Specific Marker: Confirms methoxy substitution on the phenol ring. |

| 77 | [C₆H₅]⁺ | Fragmentation: Phenyl cation. | General aromatic indicator (non-specific). |

| 51 | [C₄H₃]⁺ | Fragmentation: Butadienyl cation. | Decomposition of phenyl ring (m/z 77 -> 51 + 26). |

References

-

NIST Mass Spectrometry Data Center. "Fragmentation of Aryl Sulfonates and Sulfonamides." National Institute of Standards and Technology.[2] Available at: [Link]

-

Holcapek, M., et al. (2008). "Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement." Journal of Mass Spectrometry. Available at: [Link]

-

Bowie, J. H., et al. (1969). "Evidence for aryl participation in mass spectrometric fragmentation processes." Organic Mass Spectrometry. Available at: [Link]

-

U.S. Food and Drug Administration (FDA). "Genotoxic Impurities in Pharmaceuticals: Guidance for Industry." FDA Regulatory Guidelines. Available at: [Link]

Sources

A Comparative Guide to the Reactivity of 4-Methoxyphenyl Benzenesulfonate and Tosylate as Leaving Groups

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the judicious selection of a leaving group is paramount to the success of nucleophilic substitution and elimination reactions. Aryl sulfonate esters are a cornerstone of this chemical toolkit, prized for their exceptional ability to function as effective leaving groups. This guide provides an in-depth, objective comparison of the reactivity of two commonly employed sulfonate esters: 4-methoxyphenyl benzenesulfonate and p-toluenesulfonate (tosylate). This analysis is grounded in the principles of physical organic chemistry and is supplemented with a proposed experimental framework for their direct comparison.

The Critical Role of the Leaving Group: A Primer on Sulfonate Esters

The efficacy of a leaving group is intrinsically linked to its stability as an independent entity after heterolytic bond cleavage. An ideal leaving group is the conjugate base of a strong acid, rendering it a weak base that is stable in solution. Sulfonate anions, such as tosylate and 4-methoxyphenyl benzenesulfonate, are excellent leaving groups because the negative charge is extensively delocalized through resonance across the three oxygen atoms of the sulfonate group. This high degree of charge delocalization results in a very stable anion.

The fundamental difference between 4-methoxyphenyl benzenesulfonate and tosylate lies in the nature of the substituent at the para-position of the benzene ring: a methoxy group versus a methyl group. These substituents exert distinct electronic effects that modulate the stability of the corresponding sulfonate anion, and consequently, the reactivity of the parent ester.

Electronic Effects on Leaving Group Ability: The Decisive Factor

The reactivity of aryl sulfonate esters in nucleophilic substitution reactions is profoundly influenced by the electronic nature of the substituents on the aromatic ring. This influence can be understood through the lens of inductive and resonance effects, which alter the electron density of the sulfonate group and thereby affect its ability to depart.

-

4-Methoxyphenyl Benzenesulfonate : The methoxy group (-OCH₃) at the para-position is a potent electron-donating group through resonance, while also exhibiting a weaker electron-withdrawing inductive effect due to the electronegativity of the oxygen atom. The resonance effect, where a lone pair of electrons from the oxygen is delocalized into the aromatic ring, is the dominant factor. This donation of electron density to the benzene ring ultimately increases the electron density on the sulfonate group, making the anion slightly less stable and, therefore, a less effective leaving group.

-

p-Toluenesulfonate (Tosylate) : The methyl group (-CH₃) at the para-position is a weak electron-donating group, primarily through hyperconjugation and a weak inductive effect. This electron-donating effect is less pronounced than that of the methoxy group. Consequently, the tosylate anion is more stable than the 4-methoxyphenyl benzenesulfonate anion.

This difference in anion stability directly translates to a difference in reactivity. A more stable leaving group will depart more readily, leading to a faster reaction rate. Therefore, it is predicted that tosylate is a better leaving group than 4-methoxyphenyl benzenesulfonate , and consequently, substrates bearing a tosylate leaving group will exhibit greater reactivity in nucleophilic substitution reactions.

The Hammett Equation: Quantifying Substituent Effects

Kinetic studies on the pyridinolysis of 2,4-dinitrophenyl X-substituted-benzenesulfonates have shown that an electron-donating group at the para-position of the benzenesulfonyl moiety, such as 4-methoxy, decreases the rate of reaction compared to the unsubstituted benzenesulfonate.[1] Conversely, studies on the solvolysis of arenesulfonyl chlorides have demonstrated that an electron-donating p-methyl group also leads to a slower reaction compared to the unsubstituted compound, but the effect is generally less pronounced than that of a p-methoxy group.[2]

Quantitative Comparison of Reactivity

While a single study directly comparing the solvolysis rates of 4-methoxyphenyl benzenesulfonate and tosylate is elusive, we can infer their relative reactivity from existing data. A study on the pyridinolysis of 2,4-dinitrophenyl X-substituted-benzenesulfonates provides the following second-order rate constants (kNS–O) for the S–O bond fission with 4-oxypyridine:[1]

| Substituent (X) on Benzenesulfonyl Moiety | Second-Order Rate Constant (kNS–O) (M-1 s-1) |

| 4-NO₂ | 79.2 |

| H | 6.59 |

| 4-MeO | 1.31 |

This data clearly demonstrates the rate-retarding effect of the electron-donating 4-methoxy group. Although a corresponding value for the 4-methyl (tosyl) group is not provided in this specific study, the well-established principles of physical organic chemistry indicate that the electron-donating effect of a methyl group is weaker than that of a methoxy group. Therefore, the rate constant for the tosylate would be expected to fall between that of the unsubstituted and the 4-methoxy substituted compound, confirming that tosylate is a more reactive leaving group than 4-methoxyphenyl benzenesulfonate .

Experimental Protocol for a Comparative Kinetic Study

To provide a definitive, quantitative comparison, a head-to-head kinetic study is necessary. The following protocol outlines a robust experimental design for comparing the solvolysis rates of a suitable substrate derivatized with either a 4-methoxyphenyl benzenesulfonate or a tosylate leaving group. Solvolysis, a nucleophilic substitution reaction where the solvent acts as the nucleophile, is a standard method for evaluating leaving group ability.

Part 1: Synthesis of the Sulfonate Esters

The first step is the synthesis of the two sulfonate esters from a common alcohol precursor. A primary or secondary alcohol that is prone to SN2 or SN1 reactions, respectively, would be a suitable choice. For this example, we will use benzyl alcohol.

Objective: To synthesize benzyl 4-methoxybenzenesulfonate and benzyl tosylate.

Materials:

-

Benzyl alcohol

-

4-Methoxybenzenesulfonyl chloride

-

p-Toluenesulfonyl chloride (Tosyl chloride)

-

Pyridine (or triethylamine)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

-

Reaction Setup: In two separate round-bottom flasks, dissolve benzyl alcohol (1.0 eq) in dichloromethane. Cool the solutions to 0 °C in an ice bath.

-

Addition of Base: To each flask, add pyridine (1.2 eq).

-

Addition of Sulfonyl Chlorides: To one flask, slowly add a solution of 4-methoxybenzenesulfonyl chloride (1.1 eq) in dichloromethane. To the other flask, slowly add a solution of tosyl chloride (1.1 eq) in dichloromethane.

-

Reaction: Allow the reactions to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reactions by thin-layer chromatography (TLC).

-

Workup: Once the reactions are complete, quench by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Purification: Dry the organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude products by flash column chromatography on silica gel to yield the pure benzyl 4-methoxybenzenesulfonate and benzyl tosylate.

-

Characterization: Confirm the identity and purity of the synthesized esters by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Kinetic Measurement of Solvolysis

The rates of solvolysis of the two synthesized esters will be measured by monitoring the reaction progress over time. A common method is to monitor the disappearance of the starting material or the appearance of the product using ¹H NMR spectroscopy.

Objective: To determine the first-order rate constants for the solvolysis of benzyl 4-methoxybenzenesulfonate and benzyl tosylate.

Materials:

-

Synthesized benzyl 4-methoxybenzenesulfonate and benzyl tosylate

-

Deuterated solvent for NMR (e.g., acetone-d₆ with a known amount of water, or a mixture of deuterated acetonitrile and D₂O)

-

Internal standard for NMR (e.g., 1,3,5-trimethoxybenzene)

-

NMR spectrometer

-

Thermostatted NMR probe

Procedure:

-

Sample Preparation: Prepare two separate NMR tubes. In each tube, dissolve a precise amount of the respective sulfonate ester and the internal standard in the chosen deuterated solvent mixture.

-

Kinetic Run: Place the NMR tube in the pre-thermostatted NMR probe at a constant temperature (e.g., 50 °C).

-

Data Acquisition: Acquire ¹H NMR spectra at regular time intervals. The disappearance of a characteristic peak of the starting material (e.g., the benzylic protons) relative to the constant integral of the internal standard will be monitored.

-

Data Analysis: Integrate the relevant peaks in each spectrum. Plot the natural logarithm of the concentration of the starting material (ln[Ester]) versus time. The slope of this line will be equal to the negative of the first-order rate constant (-k).

-

Comparison: Compare the determined rate constants for the two esters to quantitatively assess their relative reactivity.

Visualizing the Concepts

To further elucidate the principles discussed, the following diagrams illustrate the key mechanistic and workflow concepts.

Caption: Generalized SN2 reaction mechanism.

Caption: Proposed experimental workflow for comparison.

Conclusion

References

-

Um, I. H., Lee, E. J., & Lee, H. W. (2009). Kinetic study on pyridinolysis of aryl benzenesulfonates: factors governing regioselectivity and reaction mechanism. Canadian Journal of Chemistry, 87(3), 396-402. [Link]

-

D'Souza, M. J., & Kevill, D. N. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry, 18, 120-132. [Link]

-

Babtie, A. C., Lima, M. F., Kirby, A. J., & Hollfelder, F. (2012). Kinetic and computational evidence for an intermediate in the hydrolysis of sulfonate esters. Organic & Biomolecular Chemistry, 10(40), 8095-8101. [Link]

-

Najdenova, E., & Al-Zoubi, R. M. (2006). Solvent-Free Synthesis of Aryl Tosylates Under Microwave Activation. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(9), 2131-2135. [Link]

Sources